4-(2-Fluorophenoxy)-3-methylaniline
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Overview
Description
4-(2-Fluorophenoxy)-3-methylaniline is an organic compound that belongs to the class of aniline derivatives. It features a fluorophenoxy group attached to the aniline ring, which imparts unique chemical and physical properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Mechanism of Action
Target of Action
A structurally similar compound, cyhalofop-butyl, targets the enzyme acetyl-coenzyme a carboxylase (accase), which plays a crucial role in fatty acid biosynthesis .
Mode of Action
Cyhalofop-butyl, a similar compound, inhibits the accase enzyme, thereby disrupting fatty acid biosynthesis . This inhibition leads to the cessation of growth in targeted organisms .
Biochemical Pathways
By analogy with cyhalofop-butyl, it can be inferred that the compound may interfere with the fatty acid biosynthesis pathway by inhibiting the accase enzyme .
Result of Action
Based on the action of similar compounds, it can be inferred that the compound might lead to the cessation of growth in targeted organisms by disrupting fatty acid biosynthesis .
Action Environment
Cyhalofop-butyl, a similar compound, is known to be non-volatile and moderately soluble in water .
Biochemical Analysis
Biochemical Properties
4-(2-Fluorophenoxy)-3-methylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in cellular processes such as growth, survival, and migration . The interaction between this compound and c-Met kinase results in the inhibition of the kinase activity, which can have downstream effects on cellular signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as MCF-7 and A549, this compound exhibits antiproliferative activity by inhibiting the c-Met kinase pathway . This inhibition leads to reduced cell proliferation and migration, highlighting its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of c-Met kinase, inhibiting its enzymatic activity . This inhibition prevents the autophosphorylation of the kinase and subsequent activation of downstream signaling pathways. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound in cell culture models has demonstrated sustained antiproliferative effects, indicating its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits therapeutic effects with minimal toxicity. At higher doses, toxic or adverse effects may be observed . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism may result in the formation of active or inactive metabolites, which can influence its overall pharmacological profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenoxy)-3-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-fluorophenol with 3-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenoxy)-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
4-(2-Fluorophenoxy)-3-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenoxy)quinoline: Known for its kinase inhibitory activity.
2-Substituted-4-(2-fluorophenoxy)pyridine: Exhibits potent inhibitory effects on kinase receptors.
N-[4-(2-Fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide: Potential c-Met kinase inhibitor .
Uniqueness
4-(2-Fluorophenoxy)-3-methylaniline stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2-fluorophenoxy)-3-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-8-10(15)6-7-12(9)16-13-5-3-2-4-11(13)14/h2-8H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPHNMQIXNXQFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.